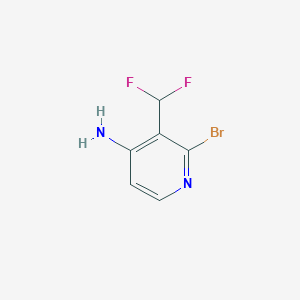

2-Bromo-3-(difluoromethyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrF2N2 |

|---|---|

Molecular Weight |

223.02 g/mol |

IUPAC Name |

2-bromo-3-(difluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C6H5BrF2N2/c7-5-4(6(8)9)3(10)1-2-11-5/h1-2,6H,(H2,10,11) |

InChI Key |

XHPAWBZTJUIEDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)C(F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Difluoromethyl Pyridin 4 Amine and Precursor Derivatives

Strategies for Introducing the Difluoromethyl Moiety onto Pyridine (B92270) Cores

The incorporation of a difluoromethyl group onto a pyridine ring can be achieved through several strategic approaches. These can be broadly categorized as direct C–H functionalization of a pre-formed pyridine ring, building the pyridine ring from scratch using CF₂H-containing precursors (de novo synthesis), or adding the group at a late stage of a synthetic sequence. thieme-connect.comacs.orgnih.gov

Direct C–H Difluoromethylation Approaches for Pyridines

Direct C–H difluoromethylation is an economically efficient strategy as it avoids the need for pre-functionalized substrates, thus increasing step economy. researchgate.netnih.gov However, controlling the position of functionalization (regioselectivity) on the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle, which typically favor reactions at the ortho- and para-positions relative to the nitrogen atom. nih.govinnovations-report.com

Recent breakthroughs have enabled the highly regioselective introduction of a difluoromethyl group at the meta (C-3 or C-5) and para (C-4) positions of the pyridine ring. nih.govuni-muenster.de A notable strategy involves a redox-neutral dearomatization-rearomatization process that utilizes bench-stable oxazino pyridine intermediates. thieme-connect.comnih.gov

This process begins with the reaction of a pyridine with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (MP) to form the oxazino pyridine intermediate. thieme-connect.com This intermediate, which acts as a dienamine, alters the electronic properties of the ring, making the meta-position (C-3) nucleophilic. innovations-report.comresearchgate.net A subsequent radical-mediated reaction can then introduce the difluoromethyl group with high selectivity at this meta-position. researchgate.netnih.govresearchgate.net Key to this step is the choice of an appropriate difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, whose electrophilicity is enhanced by the benzoyl group. thieme-connect.com

| Position | Key Intermediate | Reaction Type | Typical Reagent | Conditions |

|---|---|---|---|---|

| Meta | Oxazino Pyridine | Radical Process | 2,2-difluoro-2-iodo-1-phenylethan-1-one | Basic/Neutral |

| Para | Pyridinium (B92312) Salt | Minisci-type Radical Alkylation | bis(difluoroacetyl)peroxide | Acidic |

A significant advancement in pyridine functionalization is the development of site-switchable methods that allow for selective difluoromethylation at either the meta or para position from a common intermediate. researchgate.netresearchgate.net The oxazino pyridine platform is central to this switchable reactivity. nih.gov

While the neutral oxazino pyridine intermediate directs functionalization to the meta-position, its reactivity can be switched to the para-position simply by altering the reaction conditions from neutral/basic to acidic. researchgate.netresearchgate.net Upon treatment with an acid, such as camphorsulfonic acid (CSA), the oxazino pyridine is converted in situ to the corresponding pyridinium salt. nih.govnih.govresearchgate.net This transformation changes the electronic nature of the ring, making the para-position susceptible to a highly regioselective Minisci-type radical alkylation, successfully directing the difluoromethyl group to the C-4 position. thieme-connect.comnih.gov This pH-dependent switch provides a powerful tool for generating diversely substituted pyridine derivatives from a single precursor. nih.gov

De Novo Pyridine Ring Construction Employing Difluoromethyl-Containing Building Blocks

An alternative to functionalizing an existing pyridine ring is the de novo synthesis, where the heterocyclic ring is constructed from acyclic precursors, one of which already contains the difluoromethyl group. thieme-connect.com This strategy builds the pyridyl subunit around the desired moiety rather than introducing it in a later step. acs.org While this approach can be inefficient for creating a high variability of structures, it offers a scalable and user-friendly route to specific substitution patterns from inexpensive starting materials. acs.orgresearchgate.net

A representative synthesis might involve reacting a difluoromethyl-containing butenone with an enolate, followed by the addition of an ammonium source like ammonium formate to close the ring and form the pyridine. acs.org This method allows for access to a diverse range of substitution patterns at all positions of the ring system by varying the components used in the cyclization reaction. acs.org

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of a difluoromethyl-containing butenone | Difluoroacetic acid derivative, Ethyl vinyl ether |

| 2 | Reaction with an enolate to form an intermediate | Enolate (e.g., from a β-ketoester) |

| 3 | Ring closure to form the pyridine | Ammonium source (e.g., HCO₂NH₄) |

Late-Stage Difluoromethylation Strategies

Late-stage functionalization refers to the introduction of chemical groups, such as the CF₂H moiety, at the final steps of a synthetic sequence. This is particularly valuable in drug discovery and development, as it allows for the direct modification of complex, biologically active molecules without the need for a complete re-synthesis. researchgate.netnih.govresearchgate.net The mild conditions developed for the meta- and para-difluoromethylation using oxazino pyridine intermediates are well-suited for such late-stage applications. nih.govresearchgate.net

For pyridine systems that are pre-functionalized with a halogen, such as bromine or iodine, transition metal-catalyzed cross-coupling reactions are a powerful method for introducing a difluoromethyl group. nih.govresearchgate.net This approach has seen significant development over the last decade, with various metal-based methods capable of transferring a CF₂H group to a C(sp²)-hybridized carbon. rsc.org

Radical-Mediated Difluoromethylation of Pyridine Derivatives

The introduction of a difluoromethyl group onto a pyridine ring can be effectively achieved through radical-mediated processes. These methods offer an alternative to nucleophilic or electrophilic fluorination strategies and are particularly useful for direct C-H functionalization. Radical difluoromethylation of pyridine and its derivatives often involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the electron-deficient pyridine ring.

Recent advancements have demonstrated the utility of photoredox catalysis for the difluoromethylation of heterocycles, including pyridines. rsc.orgnih.gov These methods often employ readily available difluoromethyl sources, such as sodium chlorodifluoroacetate or other commercially available reagents, in the presence of a photocatalyst that can be excited by visible light to initiate the radical process. The regioselectivity of the addition is influenced by the electronic properties of the pyridine substrate and the specific reaction conditions. For instance, a photoredox catalytic strategy has been developed for the regioselective C2- or C4-difluoroalkylation of pyridine N-oxides, highlighting the role of substrate activation. tandfonline.com

While direct C3-difluoromethylation can be challenging, strategic approaches involving the modification of the pyridine ring to direct the radical addition have been explored. The inherent polarity of the pyridine ring generally favors radical attack at the C2 and C4 positions. Therefore, achieving C3-difluoromethylation often requires a multi-step approach or the use of specialized directing groups.

A plausible route to a 3-(difluoromethyl)pyridine precursor could involve a scalable synthesis analogous to that of 4-(difluoromethyl)pyridin-2-amine (B599231), which has been achieved in a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride. acs.org Such a strategy could potentially be adapted to produce 3-(difluoromethyl)pyridine derivatives.

Table 1: Examples of Radical-Mediated Difluoromethylation of Heterocycles

| Substrate | Difluoromethyl Source | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | Ethyl 2,2-difluoro-2-iodoacetate | Ru(bpy)3Cl2, visible light | C2/C4-difluoroalkylated pyridine | Moderate to Good | tandfonline.com |

| Various Heteroarenes | CF2HSO2Na | Organic Photocatalyst, O2 | Difluoromethylated heteroarenes | Moderate to Excellent | nih.gov |

| Aryl Bromides | Bromodifluoromethane | Dual Nickel/Photoredox Catalysis | Difluoromethylated arenes | High | princeton.edu |

Introduction of the Bromine Substituent on the Pyridine Ring

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of the target compound. The regioselectivity of bromination is highly dependent on the electronic nature of the pyridine ring and the reaction conditions employed.

Achieving regioselective bromination of pyridine scaffolds can be accomplished through various methods, including radical and electrophilic pathways.

Radical bromination can be a viable strategy, particularly for pyridine derivatives that are not amenable to electrophilic substitution. This approach typically involves the use of a radical initiator and a bromine source such as N-bromosuccinimide (NBS). For instance, a radical bromination reaction has been utilized in the synthesis of a gem-dibromomethyl-pyridine derivative from a protected 4-methylpyridin-2-amine. acs.org While this example involves bromination of a methyl group, radical conditions can also be applied to the pyridine ring itself, often leading to substitution at positions less accessible to electrophilic attack.

Direct electrophilic bromination of the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. nih.govnsf.gov However, this reactivity can be modulated by the presence of activating groups or by modifying the pyridine nitrogen. For instance, the bromination of 3-aminopyridine with 2,4,4,6-tetrabromocyclohexa-2,5-dienone yields a mixture of 3-amino-2-bromo- and 3-amino-2,6-dibromo-pyridine. Aniline itself reacts with bromine water to produce 2,4,6-tribromoaniline, showcasing the strong activating and directing effect of the amino group.

A one-pot regioselective bromination of aromatic amines has been reported, which involves in situ protection of the amino group followed by reaction with bromine. nih.gov Such a strategy could be adapted for the regioselective bromination of a 3-(difluoromethyl)pyridin-4-amine precursor. The amino group at the C4 position would strongly direct the incoming electrophile to the ortho positions (C3 and C5). Given the presence of the difluoromethyl group at C3, bromination would be expected to occur at the C5 position. However, to achieve the desired 2-bromo substitution pattern, a different strategy would be required, possibly involving a blocking group or a multi-step sequence.

A novel approach for the halogenation of the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnsf.gov This method allows for the introduction of bromine at the C3 position under mild conditions.

Table 2: Examples of Regioselective Bromination of Pyridine and Aniline Derivatives

| Substrate | Brominating Agent | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Aminopyridine | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | - | 3-Amino-2-bromo- and 3-amino-2,6-dibromo-pyridine | - | youtube.com |

| Aniline | Bromine water | Room temperature | 2,4,6-Tribromoaniline | - | |

| Aniline | n-BuLi, Me3SnCl, then Br2 | In situ | p-Bromoaniline | 76 | nih.gov |

An alternative to direct bromination of a pre-formed pyridine ring is the incorporation of the bromine atom during the ring-closure step. Various methods for constructing polysubstituted pyridine rings could potentially be adapted to include a bromine substituent at the desired position.

Regioselective Bromination of Pyridine Scaffolds

Amination Strategies for Pyridine Derivatives at the C4-Position

The final key transformation is the introduction of an amino group at the C4 position. A common and effective method for this is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C4 position.

The reactivity of halopyridines towards nucleophilic substitution is significantly enhanced when the halogen is at the C2 or C4 position, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comyoutube.com Therefore, a plausible synthetic route to the target compound would involve the amination of a 2-bromo-4-halo-3-(difluoromethyl)pyridine precursor. Alternatively, if a 2-bromo-3-(difluoromethyl)pyridine (B1527092) is available, direct amination at the C4 position could be challenging and may require activation of the C4 position or specialized amination reagents.

The Chichibabin reaction, which involves the direct amination of pyridines with sodium amide, typically occurs at the C2 and C6 positions. youtube.com Therefore, this method would not be suitable for introducing an amino group at the C4 position in this specific substitution pattern.

A more likely approach would be the nucleophilic substitution of a leaving group on a pre-functionalized pyridine. For instance, the reaction of 3-bromo-4-nitropyridine N-oxide with amines can lead to 3-aminopyridine derivatives, demonstrating the feasibility of nucleophilic substitution at the beta-position when the ring is sufficiently activated. researchgate.net In the context of synthesizing 2-bromo-3-(difluoromethyl)pyridin-4-amine, a precursor such as 2-bromo-4-chloro-3-(difluoromethyl)pyridine could undergo selective amination at the C4 position.

Table 3: Examples of Nucleophilic Amination of Pyridine Derivatives

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Sodium methoxide | - | 2-Methoxypyridine | - | youtube.com |

| 4-Chloropyridine | Sodium methoxide | - | 4-Methoxypyridine | - | youtube.com |

| 3-Bromo-4-nitropyridine N-oxide | Amines | - | 3-Aminopyridine derivatives | - | researchgate.net |

Nucleophilic Aromatic Substitution with Amine Reagents

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of nucleophiles, such as amines, onto an aromatic ring. In the context of pyridine chemistry, the electron-deficient nature of the ring, particularly at the C2 and C4 positions relative to the nitrogen atom, facilitates attack by nucleophiles. google.com This intrinsic reactivity is a cornerstone for the synthesis of aminopyridines.

The reaction mechanism typically involves the addition of the amine nucleophile to the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge being delocalized over the aromatic system and onto the electronegative nitrogen atom, which is a key stabilizing factor. google.com The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring and yields the aminated pyridine product.

For the synthesis of a 4-aminopyridine derivative, a suitable precursor would be a pyridine with a good leaving group, such as a halogen, at the 4-position. The reaction of such a precursor with an amine source, like ammonia or a protected amine equivalent, under appropriate conditions would lead to the desired 4-amino product. The presence of electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack, potentially allowing for milder reaction conditions.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination reactions have become a powerful and widely used tool for the formation of carbon-nitrogen bonds, offering a broader substrate scope and milder reaction conditions compared to traditional SNAr reactions. googleapis.com These methods are particularly valuable for the amination of less reactive aryl halides.

The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired arylamine and regenerates the palladium(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions and can be tailored to the specific substrates involved.

In the synthesis of pyridine derivatives, palladium-catalyzed amination can be used to introduce an amino group at various positions. For instance, the reaction of a halopyridine with an amine in the presence of a suitable palladium catalyst system can provide a direct route to the corresponding aminopyridine.

Buchwald–Hartwig Amination in Pyridine Synthesis

The Buchwald-Hartwig amination is a specific, highly developed palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including aminopyridines. googleapis.comnih.gov This reaction is known for its high efficiency, functional group tolerance, and broad applicability.

A key feature of the Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle, namely the oxidative addition and reductive elimination. A variety of ligands have been developed, allowing for the successful coupling of a wide range of aryl and heteroaryl halides with various amines.

A notable example in the synthesis of a related compound, 4-(difluoromethyl)pyridin-2-amine, involves the Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine with tert-butyl carbamate. This reaction proceeds in high yield (81%) and is followed by a deprotection step to afford the final product. researchgate.net This demonstrates the utility of the Buchwald-Hartwig amination in constructing complex, functionalized pyridines.

| Starting Material | Amine Source | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-4-(difluoromethyl)pyridine | tert-butyl carbamate | Pd catalyst, phosphine ligand | N-Boc-4-(difluoromethyl)pyridin-2-amine | 81% | researchgate.net |

Integrated Synthetic Pathways Towards this compound

Step-Economic Synthetic Route Design

For the target molecule, a potential step-economic strategy could involve starting with a pyridine derivative that already contains the difluoromethyl group at the 3-position. Subsequent selective halogenation and amination would then complete the synthesis. Alternatively, a convergent approach, where different fragments of the molecule are synthesized separately and then combined, could also be considered to improve efficiency.

Sequential Double Functionalization Approaches for Pyridine Derivatives

The introduction of multiple substituents onto a pyridine ring often requires a sequential approach, where each functional group is introduced one at a time. The order of these introductions is critical and is dictated by the directing effects of the substituents already present on the ring.

For the synthesis of this compound, a plausible route could start with a 3-(difluoromethyl)pyridine. The first functionalization would likely be bromination. The directing effect of the difluoromethyl group would need to be considered to achieve the desired regioselectivity at the 2-position. Following bromination, the introduction of the amino group at the 4-position would be the next step. This could potentially be achieved through a nitration followed by reduction, or more directly via a palladium-catalyzed amination of a suitable dihalo-precursor. For instance, starting with a 2,4-dihalogenated-3-(difluoromethyl)pyridine, a selective amination at the 4-position could be achieved, taking advantage of the differential reactivity of the two halogen atoms. Research on the selective amination of polyhalogenated pyridines has shown that reactions can be directed to specific positions based on the reaction conditions.

Scalable Synthesis and Process Optimization for Pyridine Analogues

The development of a scalable synthesis is crucial for the production of larger quantities of a target compound, for example, for pharmaceutical applications. This involves optimizing reaction conditions, using cost-effective and readily available starting materials, and ensuring the safety and robustness of the process.

Key aspects of the scalable synthesis include:

Starting Material Selection: The use of inexpensive and commercially available starting materials is a key consideration.

Process Safety: Avoiding hazardous reagents and reaction conditions is paramount. For example, replacing a potentially hazardous fluorination reagent with a safer alternative.

Telescoped Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save time, resources, and reduce waste.

Chromatography-Free Purification: Developing methods for purification, such as crystallization or extraction, that avoid column chromatography is highly desirable for large-scale production.

| Key Transformation | Starting Materials | Optimization Strategy | Benefit | Reference |

|---|---|---|---|---|

| Pyridine Ring Formation and Functionalization | 2,2-difluoroacetic anhydride and other simple precursors | Five-step, two-pot procedure | High overall yield, avoids isolation of intermediates | researchgate.net |

| Amination | 2-chloro-4-(difluoromethyl)pyridine | Avoidance of sealed vessel for amination | Improved safety and scalability | researchgate.net |

Reactivity and Transformations of 2 Bromo 3 Difluoromethyl Pyridin 4 Amine

Transformations Involving the Bromine Substituent

The bromine atom at the C2 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is modulated by the electron-donating amino group at C4 and the electron-withdrawing difluoromethyl group at C3. This electronic push-pull system makes the C-Br bond susceptible to various transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of 2-Bromopyridines

2-Halopyridines are known to be reactive towards nucleophilic aromatic substitution (SNAr) reactions. sci-hub.se The rate and outcome of these reactions can be influenced by the nature of the nucleophile, the solvent, and the use of techniques like microwave irradiation, which can significantly accelerate the process. sci-hub.setandfonline.com For 2-bromopyridines, the reactivity with sulfur nucleophiles generally follows the order of I > Br > Cl > F, which is consistent with the leaving group ability of the halide. sci-hub.se However, when reacting with oxygen nucleophiles, the order can be inverted, suggesting a change in the rate-determining step of the SNAr mechanism. sci-hub.se

Table 1: Representative Nucleophilic Substitution Reactions on 2-Bromopyridine Systems

| Nucleophile | Reagent | Conditions | Product Type |

|---|---|---|---|

| Thiol | R-SH, Base | Microwave, Ethanol | 2-Thioether-pyridine |

| Alkoxide | R-OH, NaH | DMF, Heat | 2-Alkoxy-pyridine |

| Amine | R1R2-NH | DMSO, Heat | 2-Amino-pyridine |

| Cyanide | NaCN | NMP, Heat | 2-Cyano-pyridine |

This table illustrates common nucleophilic substitution reactions performed on 2-bromopyridines, which are analogous to the expected reactivity of 2-Bromo-3-(difluoromethyl)pyridin-4-amine.

Cross-Coupling Reactions of Bromopyridines

Metal-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-heteroatom bond formation, and bromopyridines are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that pairs organoboron compounds with organic halides. This reaction is widely used to create C(sp²)–C(sp²) bonds. rsc.org For substrates like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C2 position. The choice of palladium catalyst and ligand is critical, with modern systems like those based on aminobiphenyl-derived phosphines showing high efficacy. nih.gov While primary amino groups can sometimes complicate transition metal catalysis, numerous successful Suzuki couplings on amino-substituted heteroaryl halides have been reported. acs.orgnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield Range |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent |

| Heteroarylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Good to Excellent |

| Alkenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Moderate to Good |

This table summarizes typical conditions for Suzuki-Miyaura reactions involving bromopyridines.

Iridium-catalyzed C–H borylation has emerged as a powerful method for the direct conversion of C–H bonds into valuable C-B bonds, creating boronic ester intermediates. nih.gov These intermediates can then participate in subsequent reactions, such as Suzuki-Miyaura coupling. For this compound, the possible sites for C-H borylation are C5 and C6. The regioselectivity of this reaction is often governed by steric factors, favoring the less hindered position. nih.gov However, electronic effects and potential catalyst inhibition by coordination to the pyridine nitrogen can also play a significant role. rsc.org The presence of substituents at C2, C3, and C4 would sterically direct the borylation towards the C5 or C6 positions.

Beyond the Suzuki-Miyaura reaction, the bromine substituent enables a variety of other important metal-catalyzed transformations. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling aryl halides with amines. It could be used to introduce a secondary or tertiary amine at the C2 position. The presence of the unprotected 4-amino group might require optimization of reaction conditions to avoid competitive coupling. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides using palladium and copper catalysts, providing access to 2-alkynylpyridine derivatives.

Heck Coupling: This reaction forms C-C bonds by coupling the bromopyridine with an alkene under palladium catalysis.

Stille Coupling: This involves the reaction with organostannanes, also catalyzed by palladium, to form new C-C bonds.

The success of these reactions often depends on the careful selection of catalysts, ligands, and reaction conditions to accommodate the specific electronic and steric environment of the substrate. nih.govacs.org

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive substituent; it possesses unique reactivity that can be exploited for further molecular elaboration. It is often considered a bioisostere for hydroxyl, thiol, or amine moieties, capable of participating in hydrogen bonding. nih.govnih.gov

A key feature of the Ar-CF₂H unit is the acidity of the hydrogen atom. Under the influence of a strong base, this proton can be removed to generate a stabilized α,α-difluorobenzyl anion (ArCF₂⁻). acs.org This nucleophilic species can then react with a range of electrophiles, enabling the construction of novel Ar-CF₂-R linkages. This strategy effectively converts the difluoromethyl group into a versatile handle for C-C bond formation, opening up pathways for functionalization at the C3 position that are not accessible through traditional cross-coupling methods. acs.org This latent nucleophilicity adds another dimension to the synthetic utility of this compound.

Defluorinative Functionalization and Transformations via Difluoromethyl Anions

Defluorinative functionalization represents an efficient strategy for converting trifluoromethyl (CF3) groups into difluoromethyl (CF2H) motifs. nih.govchemrxiv.org This process typically involves the generation of a highly reactive difluoromethyl anion, which can then be trapped by various electrophiles. nih.gov While this method is primarily used for the synthesis of difluoromethyl compounds from trifluoromethyl precursors, the underlying chemistry highlights the potential reactivity pathways of the difluoromethyl group. chemrxiv.org

The generation of a difluoromethyl anion from a pre-existing CF2H group on a molecule like this compound would require deprotonation of the C-H bond. However, the development of general methods for such transformations faces challenges related to selectivity and functional group tolerance. nih.gov Recent advancements have demonstrated that flow chemistry can be employed to "tame" these reactive anions, enabling a variety of functional group transformations by carefully controlling reaction times and conditions. nih.govnih.gov This approach offers a potential, though challenging, platform for the derivatization of the difluoromethyl group. nih.gov

Stability and Reactivity Considerations of the Carbon-Fluorine Bond within the Pyridine Framework

The carbon-fluorine bond is distinguished by its exceptional strength and stability, a characteristic that defines the chemical behavior of organofluorine compounds. wikipedia.org This bond is recognized as the strongest single bond to carbon in organic chemistry, contributing to the general inertness of fluorinated motifs like the difluoromethyl group. wikipedia.orgnih.gov

The high bond dissociation energy (BDE) of the C–F bond, when compared to other carbon-halogen bonds, renders the difluoromethyl group stable under a wide range of reaction conditions. wikipedia.org This stability is a key reason for its incorporation into pharmaceutical candidates. While generally unreactive, cleavage of the robust C(sp³)–F bond is achievable under specific, forceful conditions, for instance, using highly fluorophilic organoaluminum reagents that leverage the formation of the even more stable Al-F bond as a thermodynamic driving force. nih.govacs.org However, such transformations require overcoming a substantial energy barrier and are not common synthetic manipulations. nih.gov

| Bond (CH₃–X) | Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|

| C–F | 115 | wikipedia.org |

| C–H | 104.9 | wikipedia.org |

| C–Cl | 83.7 | wikipedia.org |

| C–Br | 72.1 | wikipedia.org |

| C–I | 57.6 | wikipedia.org |

Functionalization of the Amine Moiety

The pyridin-4-amine substructure is a versatile functional handle, possessing nucleophilic character that allows for a variety of derivatization reactions.

Acylation and Alkylation Reactions of Pyridin-4-amines

The primary amine at the C4 position readily undergoes nucleophilic substitution reactions such as acylation and alkylation. ncert.nic.in Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. These reactions are typically conducted in the presence of a base stronger than the amine itself, such as pyridine, which serves to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.invedantu.com

Alkylation of amines can be more complex due to the potential for overalkylation, as the nucleophilicity of the amine often increases with each successive alkylation. researchgate.netchemrxiv.org This makes the selective synthesis of secondary amines challenging. researchgate.net Modern synthetic methods have been developed to address this, such as "self-limiting" alkylation protocols that utilize N-aminopyridinium salts. In these systems, alkylation proceeds via a transient, highly nucleophilic ylide intermediate, and the resulting N-alkylated product is less reactive, thus preventing further substitution. acs.org

Derivatization for Complex Molecular Architectures

The amine group serves as a crucial point for derivatization, enabling the construction of complex molecular architectures. Through reactions like acylation, sulfonylation, and reductive amination, the 2-bromo-3-(difluoromethyl)pyridine (B1527092) core can be linked to other molecular fragments, a common strategy in the synthesis of bioactive compounds. chemscene.com This approach is central to late-stage functionalization, where a core scaffold is modified late in a synthetic sequence to generate a library of analogues for structure-activity relationship (SAR) studies. nih.govacs.org

Furthermore, the primary amine can be targeted with specific derivatizing reagents to facilitate analysis or attach probes. For example, reagents that form Schiff bases or react selectively with primary amines can be used to append fluorescent tags or other reporter groups. nih.govmdpi.com

Computational and Spectroscopic Investigations of 2 Bromo 3 Difluoromethyl Pyridin 4 Amine

Quantum Chemical Studies

Quantum chemical studies provide a theoretical framework for understanding the intrinsic properties of a molecule. These computational methods allow for the detailed examination of molecular geometry, electronic behavior, and the prediction of spectroscopic characteristics, offering a microscopic view that complements experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.org Calculations, often employing functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP) with a 6-311++G(d,p) basis set, are utilized to determine the most stable conformation (optimized geometry) of the molecule. acs.orgnih.gov

For 2-Bromo-3-(difluoromethyl)pyridin-4-amine, DFT calculations would predict the bond lengths and angles that define its three-dimensional structure. The pyridine (B92270) ring is expected to be largely planar, with the substituents causing minor distortions. The electron-donating amino group (-NH₂) at the C4 position and the electron-withdrawing bromo (-Br) and difluoromethyl (-CHF₂) groups at the C2 and C3 positions, respectively, create a complex electronic environment that influences the ring's geometry and reactivity. The C-Br bond and the C-C bonds adjacent to the electronegative nitrogen and bromine atoms are expected to show lengths characteristic of their electronic environment.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Br | ~1.89 Å |

| C3-C(CHF₂) | ~1.51 Å | |

| C4-N(amine) | ~1.37 Å | |

| C-F (avg.) | ~1.36 Å | |

| N-H (avg.) | ~1.01 Å | |

| Bond Angle | C2-C3-C4 | ~118.5° |

| Br-C2-N1 | ~116.0° | |

| C3-C4-N(amine) | ~121.0° | |

| Dihedral Angle | C4-C3-C(CHF₂)-H | ~60.0° / 180.0° |

Note: These are hypothetical values based on principles of DFT calculations on similar molecules.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. acs.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group. The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the electron-withdrawing bromo and difluoromethyl substituents. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted FMO Properties of this compound

| Parameter | Predicted Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Note: These are hypothetical values based on FMO analysis principles.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. taylorandfrancis.com This method provides quantitative insight into intramolecular interactions, such as hyperconjugation and hydrogen bonding, by calculating the second-order perturbation energy (E(2)). taylorandfrancis.comnih.gov A higher E(2) value indicates a stronger interaction.

For this molecule, significant interactions are expected, including the delocalization of the nitrogen lone pair from the amino group into the antibonding π* orbitals of the pyridine ring. This interaction contributes to the partial double-bond character of the C4-N bond and stabilizes the molecule. Furthermore, potential weak intramolecular hydrogen bonding between a hydrogen atom of the amino group and a fluorine atom of the nearby difluoromethyl group could be identified.

Table 3: Predicted NBO Analysis for Key Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amine) | π(C2-C3) | ~5.5 |

| LP(1) N(amine) | π(C5-C6) | ~25.0 |

| σ(C-H of CHF₂) | σ*(C-F) | ~1.8 |

Note: LP denotes a lone pair. These are hypothetical values illustrating expected interactions.

DFT calculations can accurately predict various spectroscopic properties. Vibrational frequencies calculated from DFT can be correlated with experimental Infrared (IR) and Raman spectra to aid in peak assignments. acs.orgresearchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is often used to predict NMR chemical shifts. semanticscholar.org

Table 4: Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopy | Mode/Nucleus | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |

| IR/Raman | N-H Stretch (asymmetric) | ~3500 |

| N-H Stretch (symmetric) | ~3400 | |

| C-H Stretch (aromatic) | ~3080 | |

| C-H Stretch (CHF₂) | ~3020 | |

| C=N, C=C Stretch (ring) | ~1600-1450 | |

| C-F Stretch | ~1100-1000 | |

| C-Br Stretch | ~650 | |

| ¹H NMR | H5, H6 | ~6.5 - 8.0 |

| NH₂ | ~5.0 (broad) | |

| CH of CHF₂ | ~6.8 (triplet) | |

| ¹³C NMR | Aromatic C | ~110 - 160 |

| CHF₂ | ~115 (triplet) | |

| ¹⁹F NMR | CHF₂ | ~ -90 (doublet) |

Note: These are hypothetical values based on computational prediction principles for similar functional groups. wpmucdn.comresearchgate.net

Spectroscopic Characterization Techniques

Experimental spectroscopic techniques are essential for the definitive structural elucidation of chemical compounds. These methods provide direct evidence of the molecular framework and the environment of specific atoms.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity of atoms can be established.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The two aromatic protons on the pyridine ring (H-5 and H-6) would appear as doublets due to coupling with each other. The amino (-NH₂) protons would likely appear as a broad singlet. The single proton of the difluoromethyl (-CHF₂) group is expected to be a triplet due to coupling with the two equivalent fluorine atoms (²JHF coupling).

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms; carbons bonded to the electronegative nitrogen, bromine, and fluorine atoms will be shifted downfield. The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF coupling).

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the fluorine-containing functional group. nih.govnih.gov For the difluoromethyl group, the two fluorine atoms are chemically equivalent (enantiotopic) and are expected to produce a single signal. This signal would be split into a doublet due to coupling with the single proton of the -CHF₂ group (²JHF coupling). semanticscholar.org

Table 5: Expected Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.85 | Doublet | ~5.5 | H-6 |

| ~6.95 | Triplet | ~55 (JHF) | CH of CHF₂ | |

| ~6.60 | Doublet | ~5.5 | H-5 | |

| ~5.10 | Broad Singlet | - | NH₂ | |

| ¹³C | ~158.0 | Singlet | - | C4 |

| ~150.0 | Singlet | - | C6 | |

| ~148.5 | Singlet | - | C2 | |

| ~115.5 | Triplet | ~240 (JCF) | CHF₂ | |

| ~112.0 | Singlet | - | C5 | |

| ~109.0 | Singlet | - | C3 | |

| ¹⁹F | ~ -92.0 | Doublet | ~55 (JHF) | CHF₂ |

Note: These are representative, hypothetical values expected based on known spectroscopic data for similar structures. semanticscholar.orgrsc.org

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 2-Bromo-3-(difluoromethyl)pyridin-4-amine makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, while the amino group at the 4-position can participate in cyclization and condensation reactions.

Scaffold for Pyridine-Based Chemical Libraries

The pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The title compound serves as an excellent starting point for the generation of diverse pyridine-based chemical libraries for high-throughput screening. The reactivity of the bromine and amino groups allows for the introduction of a wide range of substituents, enabling the exploration of vast chemical space to identify novel bioactive compounds. Chemical suppliers like Enamine offer a wide variety of building blocks, including functionalized pyridines, that are instrumental in the construction of such libraries for drug discovery programs. mdpi.comenamine.netbldpharm.comenamine.net

Synthesis of Fused Pyridine Derivatives (e.g., azaindoles)

Fused pyridine derivatives, such as azaindoles, are an important class of heterocycles with a broad spectrum of biological activities. The synthesis of these bicyclic systems often involves the annulation of a second ring onto a pre-existing pyridine core. While specific examples detailing the use of this compound in the synthesis of azaindoles are not prevalent in the readily available literature, its structural features make it a plausible precursor for such transformations. The amino group can act as a nucleophile in cyclization reactions to form the pyrrole (B145914) ring of the azaindole system.

Role in the Development of Bioactive Molecules (as an intermediate)

The incorporation of the difluoromethyl group (CF2H) into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. researchgate.net The CF2H group is often considered a lipophilic bioisostere of a hydroxyl or thiol group and can influence properties such as metabolic stability, membrane permeability, and binding affinity. researchgate.net this compound serves as a key intermediate for introducing the difluoromethylated pyridine moiety into a variety of bioactive molecules.

Intermediate for Kinase Inhibitors (e.g., PI3K/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. nih.govresearchgate.netmdpi.comacs.orgacs.org Consequently, the development of PI3K/mTOR inhibitors is a major focus in oncology drug discovery.

Several potent PI3K/mTOR inhibitors feature a substituted pyridine core. For instance, the clinical candidate Bimiralisib (PQR309) incorporates a 2-amino-4-(trifluoromethyl)pyridine (B24480) moiety. researchgate.netnih.gov While not identical, the structural similarity to the core of this compound highlights the potential of this class of compounds as intermediates in the synthesis of novel kinase inhibitors. The difluoromethyl group, in particular, can offer advantages over the trifluoromethyl group in certain contexts.

A notable example of a potent PI3K/mTOR inhibitor is (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530). acs.org This compound, which contains a 4-(difluoromethyl)pyridin-2-amine (B599231) core, demonstrates the importance of this specific structural motif for achieving high potency and desirable pharmacokinetic properties, including brain penetrability. acs.org The synthesis of such molecules often relies on the availability of suitably functionalized pyridine building blocks.

Contribution to Agrochemical Compound Synthesis

Fluorinated compounds, particularly those containing trifluoromethyl and difluoromethyl groups, play a crucial role in modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netmdpi.comnih.govresearchgate.net The introduction of these groups can enhance the efficacy, selectivity, and metabolic stability of the active ingredients. Substituted pyridines are a common feature in many commercial agrochemicals.

While direct examples of the use of this compound in agrochemical synthesis are not explicitly detailed in the reviewed literature, the structural components of the molecule are highly relevant to this field. For instance, various trifluoromethylpyridine derivatives are key intermediates in the synthesis of numerous crop-protection products. nih.govjst.go.jp The combination of a reactive bromine atom, an amino group, and a difluoromethyl-substituted pyridine ring makes this compound a promising intermediate for the development of new and effective agrochemical agents.

Strategic Incorporation of Difluoromethylated Pyridine Moieties into Prospective Bioactive Agents

The strategic incorporation of the difluoromethylated pyridine moiety is a key tactic in the design of novel bioactive agents. The unique electronic properties and the ability of the CF2H group to act as a lipophilic hydrogen bond donor can lead to improved interactions with biological targets. researchgate.net The use of building blocks like this compound facilitates the systematic exploration of structure-activity relationships (SAR) by allowing for the facile introduction of this valuable pharmacophore into lead compounds. This approach is critical in the iterative process of drug discovery and development, aiming to optimize potency, selectivity, and pharmacokinetic profiles. The presence of fluorine-containing building blocks in the catalogs of chemical suppliers underscores their importance in contemporary medicinal chemistry research. nih.gov

Enabling Late-Stage Functionalization in Organic Synthesis Research

Late-stage functionalization (LSF) is a powerful strategy in organic synthesis that allows for the modification of complex molecules in the final steps of a synthetic sequence, thereby enabling rapid access to a variety of analogs without the need for de novo synthesis. The structure of this compound is well-suited for LSF, offering several reactive sites that can be selectively addressed.

The pyridine ring itself, being electron-deficient, presents challenges and opportunities for C–H functionalization. rsc.orgbeilstein-journals.org The primary sites for such reactions on this specific molecule would be the C-5 and C-6 positions. Various transition-metal-catalyzed methods could potentially be employed to introduce new alkyl, aryl, or other functional groups at these positions, although the directing effects of the existing substituents would need to be carefully considered. thieme-connect.comnih.gov

More predictably, the bromine atom at the C-2 position serves as a reliable handle for a multitude of transition-metal-catalyzed cross-coupling reactions. researchgate.net This is particularly advantageous for LSF, as a core structure containing the this compound scaffold can be coupled with a wide array of boronic acids (Suzuki-Miyaura reaction), organozinc reagents (Negishi coupling), or alkynes (Sonogashira coupling). wikipedia.orgnih.gov This allows for the late-stage introduction of diverse substituents, significantly expanding the chemical space around a lead compound. For instance, coupling with various arylboronic acids could introduce different aromatic systems to probe specific interactions with a biological target.

The table below illustrates potential LSF transformations starting from a complex molecule incorporating the this compound core.

| Reaction Type | Reagent/Catalyst | Position Functionalized | Introduced Group (Example) |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, Base | C-2 (replaces Br) | Phenyl |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst, Base | C-2 (replaces Br) | Phenylethynyl |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst, Base | C-2 (replaces Br) | Phenylamino |

| C-H Arylation | Benzene, Pd catalyst | C-5 or C-6 | Phenyl |

Strategic Building Block for Medicinal Chemistry Lead Optimization

In medicinal chemistry, a strategic building block is a molecule that possesses key structural features known to be favorable for biological activity and pharmacokinetic properties, along with versatile functional groups that allow for the systematic synthesis of analogs. This compound fits this description perfectly due to its combination of a fluorinated group, a reactive halide, and a nucleophilic amine on a common heterocyclic scaffold. rsc.orgnih.gov

The difluoromethyl (CF₂H) group is of particular importance in modern drug design. It is often employed as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH₂) groups. nih.govresearchgate.net This replacement can enhance metabolic stability by blocking sites susceptible to oxidation, and its unique electronic properties allow it to act as a lipophilic hydrogen bond donor, potentially improving target binding affinity. nih.govacs.orgnih.gov Incorporating the CF₂H group via this building block can thus confer advantageous properties to a lead molecule, such as improved bioavailability and a longer half-life. mdpi.com

The 2-bromo and 4-amino groups provide orthogonal handles for synthesis. The bromine atom can be elaborated through the cross-coupling reactions mentioned previously, while the amino group can undergo a variety of transformations, including acylation, alkylation, sulfonylation, or participation in cyclization reactions to form fused ring systems. This dual reactivity allows for the divergent synthesis of a large library of compounds from a single, advanced intermediate.

A primary goal of lead optimization is to understand the structure–activity relationship (SAR)—how specific changes in a molecule's structure affect its biological activity. The multifunctional nature of this compound makes it an ideal scaffold for systematic SAR studies. mdpi.comresearchgate.net

By using this compound as a core, medicinal chemists can synthesize a matrix of analogs where each reactive site is systematically modified. For example, a library of compounds can be generated by keeping the 4-amino and 3-difluoromethyl groups constant while varying the substituent at the 2-position via Suzuki coupling. Subsequently, for each of the most active compounds from that series, the 4-amino group can be derivatized to explore another vector of chemical space.

The following hypothetical SAR data table illustrates how analogs synthesized from this building block could be used to probe the requirements for biological activity. The table shows the effect of modifying the C-2 position (by replacing bromine) on the inhibitory concentration (IC₅₀) against a hypothetical kinase.

| Compound ID | R Group at C-2 Position | IC₅₀ (nM) |

| Core-Br | -Br (Parent Compound) | 850 |

| Analog-1 | -Phenyl | 450 |

| Analog-2 | -4-Fluorophenyl | 120 |

| Analog-3 | -4-Methoxyphenyl | 300 |

| Analog-4 | -Thiophen-2-yl | 95 |

| Analog-5 | -Methyl | >1000 |

| Analog-6 | -Cyclohexyl | 920 |

From this hypothetical data, a chemist could infer that an aromatic ring at the C-2 position is preferred over an alkyl or cycloalkyl group. Furthermore, electron-withdrawing (fluoro) or heteroaromatic (thiophene) substituents on that ring enhance potency, providing clear direction for the next round of analog design.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely focus on developing more environmentally friendly and efficient methods for the preparation of 2-Bromo-3-(difluoromethyl)pyridin-4-amine and related structures.

Advanced Chemo- and Regioselective Methodologies

Achieving specific substitution patterns on the pyridine (B92270) ring is a significant challenge in organic synthesis. rsc.orgresearchgate.netchemrxiv.orgrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net Future research will likely focus on the development of advanced chemo- and regioselective methods to access analogues of this compound. This includes the exploration of novel directing groups to control the position of incoming substituents and the use of transition-metal-free catalytic systems to enhance selectivity. researchgate.netresearcher.life The development of methods for the late-stage functionalization of the pyridine core would be particularly valuable, allowing for the rapid diversification of complex molecules. nih.govresearchgate.net

Further Functionalization and Derivatization Strategies

The existing functional groups on this compound provide multiple handles for further chemical modification, opening up avenues for the creation of diverse molecular libraries.

Selective C–H Functionalization at Other Pyridine Positions

Direct C–H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic compounds. rsc.orgresearchgate.netnih.govnih.govmdpi.com A key area of future research will be the development of methods for the selective C–H functionalization at the C-5 and C-6 positions of the this compound scaffold. This would bypass the need for pre-functionalized starting materials and allow for the direct introduction of a wide range of substituents. researchgate.netnih.gov Overcoming the challenge of controlling regioselectivity in pyridine C-H functionalization, particularly for the typically less reactive meta-position, will be a significant focus. uni-muenster.de

Diversification of the Difluoromethyl and Amine Groups

The difluoromethyl and amine groups are crucial for the potential applications of this compound. Future research will explore the diversification of these functionalities to modulate the compound's properties. For the amine group, this could involve conversion to amides, sulfonamides, or other nitrogen-containing functional groups. The difluoromethyl group, while generally stable, could potentially be a site for further transformations, or analogues with other fluoroalkyl groups could be synthesized to fine-tune electronic and steric properties. The development of novel reagents and methods for the introduction and modification of fluorinated moieties will be essential in this regard.

Integrated Computational Design and Reactivity Prediction

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. oberlin.edunih.govnih.govnih.govosu.edunih.govrsc.orgresearchgate.netnih.govresearchgate.net

The integration of computational design and reactivity prediction will be crucial for guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the pyridine ring, aiding in the design of selective functionalization strategies. researchgate.net Molecular modeling and docking studies can be used to design new derivatives with specific biological targets in mind, should this compound be explored for medicinal chemistry applications. rsc.orgresearchgate.netnih.gov Chemoinformatic tools can be utilized to analyze structure-activity relationships within a library of synthesized analogues, accelerating the discovery of compounds with desired properties. nih.gov This synergy between computational prediction and experimental work will undoubtedly accelerate the pace of discovery and innovation in this area.

Exploration of Novel Applications as a Synthetic Platform

The chemical compound this compound is emerging as a highly valuable and versatile building block in modern organic synthesis. Its unique trifunctional architecture, featuring a strategically positioned bromine atom, an amino group, and a difluoromethyl moiety on a central pyridine core, designates it as a powerful platform for the construction of complex molecular entities. Future research is poised to extensively capitalize on these features, enabling the rapid diversification of this scaffold to generate novel compounds, particularly for applications in medicinal chemistry and materials science.

The true potential of this compound as a synthetic intermediate lies in the orthogonal reactivity of its functional groups. The bromine atom at the C-2 position serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds, providing a direct pathway to introduce molecular complexity.

Key research directions will likely focus on exploiting this reactivity through established and robust catalytic methods:

Suzuki-Miyaura Coupling : The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl structures. nih.govwikipedia.org Applying this reaction to this compound will allow for the introduction of a vast library of aryl and heteroaryl boronic acids or esters. This strategy is a direct route to novel, highly functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals. nih.gov

Buchwald-Hartwig Amination : The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation. figshare.comnih.gov Using this methodology, the 2-bromo position can be coupled with a diverse array of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This opens a pathway to complex 2,4-diaminopyridine derivatives, a structural motif present in numerous biologically active molecules.

Other Cross-Coupling Reactions : The versatility of the 2-bromo group extends to other palladium- or nickel-catalyzed reactions. nih.govresearchgate.net Future explorations could involve Sonogashira coupling to introduce alkyne fragments, Heck coupling for alkenylation, and various carbonylative couplings to install ketone or ester functionalities. researchgate.net These transformations significantly broaden the chemical space accessible from this single starting material.

Beyond the utility of the bromo group, the difluoromethyl (CF2H) group at the C-3 position is a critical feature that enhances the value of this platform. In drug discovery, the CF2H group is recognized as a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH2) functionalities. princeton.edunih.govresearchgate.net Its inclusion can confer several advantageous properties to a molecule, including:

Improved Metabolic Stability : The strong carbon-fluorine bonds can block sites of metabolic oxidation. researchgate.net

Enhanced Binding Affinity : The CF2H group can act as a lipophilic hydrogen bond donor, potentially forming key interactions with biological targets. researchgate.net

Modulated Physicochemical Properties : It can fine-tune properties such as lipophilicity and membrane permeability, which are crucial for developing effective drug candidates. nih.gov

Therefore, using this compound as a scaffold allows for the direct incorporation of this valuable bioisosteric group into new chemical entities. The 4-amino group further contributes to the platform's utility, serving either as a key pharmacophoric element for biological interactions or as a site for subsequent derivatization, such as acylation or alkylation, in a late-stage functionalization approach. chimia.ch

The combination of these features enables convergent and modular synthetic strategies. Researchers can first utilize the 2-bromo position to couple complex fragments and then modify the 4-amino group, or vice-versa, to rapidly assemble libraries of diverse molecules. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery programs.

The following table summarizes the potential transformations and applications of this compound as a synthetic platform.

| Transformation Type | Reaction Name | Reagent Class | Resulting Scaffold | Potential Application |

| C-C Bond Formation | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 2-Aryl-3-(difluoromethyl)pyridin-4-amines | Kinase Inhibitors, GPCR Modulators |

| C-C Bond Formation | Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-3-(difluoromethyl)pyridin-4-amines | Antiviral Agents, Molecular Probes |

| C-C Bond Formation | Heck Coupling | Alkenes | 2-Alkenyl-3-(difluoromethyl)pyridin-4-amines | Agrochemicals, Material Science |

| C-N Bond Formation | Buchwald-Hartwig Amination | Amines, Anilines | N2-Substituted-3-(difluoromethyl)pyridine-2,4-diamines | Ion Channel Blockers, CNS Agents |

| C-O Bond Formation | Buchwald-Hartwig Etherification | Alcohols, Phenols | 2-Alkoxy/Aryloxy-3-(difluoromethyl)pyridin-4-amines | Anti-inflammatory Agents |

| Derivatization | Acylation / Sulfonylation | Acyl/Sulfonyl Halides | N-(2-Bromo-3-(difluoromethyl)pyridin-4-yl)amides | Bioactive Prodrugs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.